1-Bromo-3,4-difluoro-2-methoxybenzene

Description

BenchChem offers high-quality 1-Bromo-3,4-difluoro-2-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3,4-difluoro-2-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-3,4-difluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O/c1-11-7-4(8)2-3-5(9)6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXSLLIDTGLIHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716672 | |

| Record name | 1-Bromo-3,4-difluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888318-22-7 | |

| Record name | 1-Bromo-3,4-difluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-3,4-difluoro-2-methoxybenzene (CAS No. 888318-22-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Complex Synthesis

1-Bromo-3,4-difluoro-2-methoxybenzene, also known by its synonym 6-Bromo-2,3-difluoroanisole, is a highly functionalized aromatic compound that serves as a critical intermediate in advanced organic synthesis. Its unique substitution pattern—featuring a bromine atom primed for cross-coupling, two electron-withdrawing fluorine atoms, and a methoxy group—offers chemists a powerful tool for constructing complex molecular architectures. This guide provides a comprehensive overview of its properties, a logical synthetic approach, its key reactivity profile, and its strategic importance in the field of medicinal chemistry. The strategic placement of its functional groups allows for sequential and site-selective modifications, making it a valuable scaffold for building novel pharmaceutical and material science candidates.

Physicochemical and Spectroscopic Profile

The precise characterization of a chemical entity is fundamental to its application in research and development. Below are the key physical and computed properties of 1-Bromo-3,4-difluoro-2-methoxybenzene.

| Property | Value | Source |

| CAS Number | 888318-22-7 | [Alfa Chemistry, Synquest Labs][1][2] |

| Molecular Formula | C₇H₅BrF₂O | [1] |

| Molecular Weight | 223.01 g/mol | [1] |

| Appearance | Colorless clear liquid or white to light yellow crystalline powder | [1][3] |

| Melting Point | 41-45 °C | [3] |

| Boiling Point (Predicted) | 195.7 ± 35.0 °C | [4] |

| Density (Predicted) | 1.615 ± 0.06 g/cm³ | [4] |

| XLogP3-AA (Computed) | 2.8 | [1] |

| InChI Key | DNXSLLIDTGLIHX-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COC1=C(C=CC(=C1F)F)Br | [1] |

While experimental spectroscopic data is not widely available in public repositories, computational models provide reliable predictions for its NMR spectra, which are crucial for reaction monitoring and structural verification.

| Predicted ¹H NMR | Chemical Shift (ppm, CDCl₃) | Multiplicity | Coupling (Hz) | Assignment |

| Aromatic CH | ~7.1 - 7.3 | Multiplet | - | C5-H |

| Aromatic CH | ~6.9 - 7.1 | Multiplet | - | C6-H |

| Methoxy CH₃ | ~3.9 | Singlet | - | O-CH₃ |

| Predicted ¹³C NMR | Chemical Shift (ppm, CDCl₃) | Key J-Couplings (Hz) | Assignment |

| C-F | ~150 (dd) | ¹JCF ≈ 245, ²JCF ≈ 15 | C3 or C4 |

| C-F | ~148 (dd) | ¹JCF ≈ 245, ²JCF ≈ 15 | C4 or C3 |

| C-O | ~140 (dd) | ²JCF ≈ 12, ³JCF ≈ 4 | C2 |

| C-Br | ~110 (d) | ³JCF ≈ 5 | C1 |

| Aromatic CH | ~125 (d) | - | C6 |

| Aromatic CH | ~118 (dd) | - | C5 |

| Methoxy C | ~56 | - | O-CH₃ |

Proposed Synthetic Pathway

While specific patent literature for the direct synthesis of 1-Bromo-3,4-difluoro-2-methoxybenzene is sparse, a logical and efficient pathway can be constructed from commercially available starting materials based on well-established, high-yielding transformations. The proposed two-step synthesis starts from 2,3-difluorophenol.

Causality in Experimental Design

-

Regioselective Bromination: The hydroxyl group of the starting phenol is a strong ortho-, para-director. With the para position blocked by a fluorine atom and one ortho position (C2) also fluorinated, the bromination is highly directed to the electronically rich and sterically accessible C6 position. N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent that avoids the harsh conditions and potential side reactions associated with using elemental bromine (Br₂).[5]

-

Williamson Ether Synthesis (O-Methylation): The second step is a classic Williamson ether synthesis. The phenolic proton is acidic and is readily deprotonated by a mild base like potassium carbonate to form a phenoxide nucleophile. This nucleophile then attacks the electrophilic methyl group of dimethyl sulfate, a highly efficient methylating agent, to form the desired methoxybenzene (anisole) product.[6] Acetone is a suitable polar aprotic solvent for this type of reaction.

Exemplary Protocol: O-Methylation of a Halogenated Phenol

The following is a representative, self-validating protocol for the methylation step, adapted from established procedures for similar substrates.[6]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-bromo-2,3-difluorophenol (1.0 equiv), anhydrous potassium carbonate (2.0 equiv), and anhydrous acetone (10 mL per gram of phenol).

-

Addition of Reagent: While stirring the suspension vigorously, add dimethyl sulfate (1.2 equiv) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 56 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in ethyl acetate and wash sequentially with water, 1 M NaOH solution (to remove any unreacted phenol), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel if necessary to yield the pure 1-Bromo-3,4-difluoro-2-methoxybenzene.

Chemical Reactivity and Synthetic Utility: The Power of Palladium

The primary synthetic value of 1-Bromo-3,4-difluoro-2-methoxybenzene lies in the reactivity of its carbon-bromine bond, which serves as a handle for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is one of the most powerful and versatile reactions in modern organic synthesis, enabling the formation of a C(sp²)-C(sp²) bond between an organohalide and an organoboron species.[4][7] 1-Bromo-3,4-difluoro-2-methoxybenzene is an excellent substrate for this reaction.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents [patents.google.com]

- 6. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

Introduction: A Multifaceted Building Block in Modern Synthesis

An In-Depth Technical Guide to 1-Bromo-3,4-difluoro-2-methoxybenzene

1-Bromo-3,4-difluoro-2-methoxybenzene (CAS No. 888318-22-7) is a halogenated aromatic compound that has emerged as a crucial intermediate in the fields of medicinal chemistry, agrochemicals, and material science.[1] Its unique molecular architecture, featuring a strategically positioned bromine atom alongside two fluorine atoms and a methoxy group, provides a versatile platform for constructing complex molecular targets.[2] The interplay of these functional groups significantly influences the molecule's reactivity, allowing for selective chemical transformations.[2] This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, providing researchers and drug development professionals with the technical insights necessary for its effective utilization.

PART 1: Core Physicochemical Properties

The compound is typically a white to light yellow crystalline powder or a colorless liquid, a discrepancy often attributable to purity levels.[1][3] Its physical state at ambient temperature is dictated by its melting point, which is reported to be in the range of 41-45°C.[1] This substance exhibits good solubility in common organic solvents like dichloromethane and toluene, a property that facilitates its use in a wide array of reaction conditions.[1]

Data Summary Table

For ease of reference, the key physicochemical properties of 1-Bromo-3,4-difluoro-2-methoxybenzene are summarized below.

| Property | Value | Source(s) |

| CAS Number | 888318-22-7 | [2][4] |

| Molecular Formula | C₇H₅BrF₂O | [4] |

| Molecular Weight | 223.01 g/mol | [4] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 41-45 °C | [1] |

| Boiling Point | 195.7 ± 35.0 °C (Predicted) | [3] |

| Density | 1.615 ± 0.06 g/cm³ (Predicted) | [3] |

| Purity | Typically ≥95-98% | [4][5] |

| Solubility | Soluble in toluene, dichloromethane | [1] |

| Storage | Store at room temperature in a cool, dry, well-ventilated area | [4][5] |

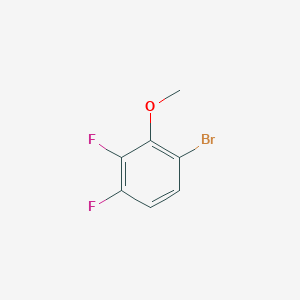

Structural Representation

The unique substitution pattern is the foundation of this molecule's utility.

Caption: Chemical Structure of 1-Bromo-3,4-difluoro-2-methoxybenzene.

PART 2: Synthesis Methodologies

Several synthetic routes to 1-Bromo-3,4-difluoro-2-methoxybenzene have been established, often starting from more readily available difluorinated precursors. A common and effective method involves the methylation of the corresponding phenol, 4-bromo-2,3-difluorophenol.

Experimental Protocol: Synthesis via Phenolic Methylation

This protocol describes the synthesis of 1-Bromo-3,4-difluoro-2-methoxybenzene from 4-bromo-2,3-difluorophenol. The choice of a methylating agent like iodomethane and a mild base such as potassium carbonate is standard for O-methylation of phenols. N,N-dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of Sₙ2 reaction, effectively solvating the cation and leaving the carbonate anion more reactive.

Step-by-Step Methodology:

-

Reaction Setup: To a suspension of 4-bromo-2,3-difluorophenol (1.0 eq.) and potassium carbonate (1.2 eq.) in N,N-dimethylformamide (DMF), add iodomethane (1.5 eq.) dropwise at room temperature.[6]

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature for 24-72 hours.[6] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, filter the reaction mixture to remove insoluble inorganic salts.[6]

-

Extraction: Concentrate the filtrate under reduced pressure to remove the DMF. To the resulting residue, add dichloromethane and water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.[6]

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6] Further purification can be achieved by column chromatography on silica gel if necessary.

Caption: Workflow for the synthesis of 1-Bromo-3,4-difluoro-2-methoxybenzene.

PART 3: Chemical Reactivity and Synthetic Utility

The reactivity of 1-Bromo-3,4-difluoro-2-methoxybenzene is governed by its distinct functional groups. The carbon-bromine bond is the most labile site for many transformations, serving as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds.[2]

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom is an ideal leaving group for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. This capability is paramount in drug development, where the modular assembly of complex scaffolds is required.

-

Causality: The C-Br bond has a lower bond dissociation energy compared to the C-F and C-O bonds, making it selectively susceptible to oxidative addition by a low-valent metal catalyst (e.g., Pd(0)).[2] This selective activation is the cornerstone of its utility as a synthetic building block.

Nucleophilic Aromatic Substitution (SₙAr)

While the benzene ring is generally electron-rich, the cumulative electron-withdrawing inductive effects of the two fluorine atoms can activate the ring towards nucleophilic aromatic substitution, particularly at positions ortho and para to the fluorine atoms. However, the bromine atom is more commonly displaced via coupling reactions rather than direct SₙAr.

Electrophilic Aromatic Substitution (SₑAr)

Further substitution on the aromatic ring is also possible. The directing effects of the existing substituents must be considered:

-

Methoxy Group (-OCH₃): Strongly activating and ortho, para-directing due to its powerful resonance electron-donating effect.[7]

-

Fluorine Atoms (-F): Deactivating via induction but ortho, para-directing via resonance.[7]

-

Bromine Atom (-Br): Deactivating via induction but ortho, para-directing via resonance.[7]

The combined influence of these groups makes the C-5 and C-6 positions the most likely sites for electrophilic attack, with the powerful activating effect of the methoxy group likely dominating the directing effects.

Reaction Mechanism: Suzuki Cross-Coupling

The Suzuki coupling is a robust method for forming C-C bonds. The diagram below illustrates the catalytic cycle for the reaction of 1-Bromo-3,4-difluoro-2-methoxybenzene with an organoboron compound.

Caption: Catalytic cycle of a Suzuki cross-coupling reaction.

PART 4: Applications in Research and Development

1-Bromo-3,4-difluoro-2-methoxybenzene is primarily utilized as a building block for synthesizing more complex molecules.[2]

-

Pharmaceuticals: The difluoromethoxybenzene motif is present in numerous biologically active compounds. Fluorine atoms are often incorporated into drug candidates to enhance metabolic stability, binding affinity, and bioavailability.[8] This compound provides a ready-made scaffold for introducing this desirable feature. It is a key raw material for synthesizing new antibacterial and antiviral drugs.[1]

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can impart beneficial properties to pesticides and herbicides.

-

Material Science: It serves as a precursor for specialty chemicals and advanced materials, such as high-performance polymers and dyes, where the specific electronic and physical properties conferred by the fluoro- and methoxy-substituents are advantageous.[2]

PART 5: Safety and Handling

As a laboratory chemical, 1-Bromo-3,4-difluoro-2-methoxybenzene must be handled with appropriate precautions.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, impervious clothing, and suitable gloves.[9] If exposure limits are exceeded, use a full-face respirator.[9]

-

First-Aid Measures:

-

Inhalation: Move the victim to fresh air.[9]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of water.[10]

-

Eye Contact: Rinse with pure water for at least 15 minutes.[9]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[9][10]

-

-

Accidental Release: Avoid dust formation. Collect spillage using appropriate absorbent material and arrange for disposal. Prevent entry into drains or waterways.[9]

References

- 1-bromo-3,4-difluoro-2-methoxybenzene SDS, 888318-22-7 Safety Data Sheets - ECHEMI. [URL: https://www.echemi.com/sds/1-bromo-3-4-difluoro-2-methoxybenzene-cas888318-22-7.html]

- Buy 1-Bromo-3,4-difluoro-2-methoxybenzene | 888318-22-7 - Smolecule. (2023-08-16). [URL: https://www.smolecule.com/cas-888318-22-7-1-bromo-3-4-difluoro-2-methoxybenzene.html]

- 1-bromo-3,4-difluoro-2-methoxybenzene 888318-22-7 - Guidechem. [URL: https://www.guidechem.com/product_show/888318-22-7.html]

- 1-Bromo-3,4-difluoro-2-methoxybenzene | 888318-22-7 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3h6e40f19d]

- 1-bromo-3,4-difluoro-2-methoxybenzene CAS:888318-22-7 - Zhonghan. [URL: https://www.zhonglanindustry.com/6-bromo-2-3-difluoroanisole-cas-888318-22-7-product/]

- 888318-22-7 | Benzene, 1-bromo-3,4-difluoro-2-methoxy- | ChemScene. [URL: https://www.chemscene.com/products/Benzene-1-bromo-3-4-difluoro-2-methoxy-_888318-22-7.html]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC107110050]

- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/6632488d928331edb6118b74]

- Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/benzrx1.htm]

- 1-BROMO-4-METHOXY-2,3-DIFLUOROBENZENE | 406482-22-2 - ChemicalBook. (2025-09-25). [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0250914.htm]

Sources

- 1. zhonghanchemical.com [zhonghanchemical.com]

- 2. Buy 1-Bromo-3,4-difluoro-2-methoxybenzene | 888318-22-7 [smolecule.com]

- 3. Page loading... [guidechem.com]

- 4. chemscene.com [chemscene.com]

- 5. 1-Bromo-3,4-difluoro-2-methoxybenzene | 888318-22-7 [sigmaaldrich.com]

- 6. 1-BROMO-4-METHOXY-2,3-DIFLUOROBENZENE | 406482-22-2 [chemicalbook.com]

- 7. Aromatic Reactivity [www2.chemistry.msu.edu]

- 8. chemrxiv.org [chemrxiv.org]

- 9. echemi.com [echemi.com]

- 10. fishersci.fr [fishersci.fr]

Synthesis of 1-Bromo-3,4-difluoro-2-methoxybenzene: A Technical Guide for Advanced Chemical Synthesis

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 1-Bromo-3,4-difluoro-2-methoxybenzene, a key fluorinated aromatic building block in the fields of pharmaceutical and materials science research. The document details two primary, logically derived synthetic routes, offering step-by-step protocols and a thorough analysis of the underlying chemical principles. The causality behind experimental choices, safety considerations for hazardous reagents, and methods for product characterization are discussed to ensure scientific integrity and practical applicability for researchers and drug development professionals.

Introduction: The Significance of Fluorinated Aromatic Building Blocks

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This has made fluorinated compounds indispensable in the development of novel pharmaceuticals and agrochemicals.[2] 1-Bromo-3,4-difluoro-2-methoxybenzene (CAS No. 888318-22-7), also known as 6-Bromo-2,3-difluoroanisole, is a versatile intermediate.[3][4] Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling reactions and a difluoro-methoxy-benzene core, makes it a valuable precursor for complex molecular architectures.[3]

Retrosynthetic Analysis and Strategic Planning

Two primary synthetic strategies are presented for the preparation of 1-Bromo-3,4-difluoro-2-methoxybenzene. The choice between these pathways may depend on the availability of starting materials, desired scale, and specific laboratory capabilities.

-

Pathway A: Electrophilic Bromination of a Precursor Anisole. This approach involves the direct bromination of 3,4-difluoroanisole. The key challenge in this pathway is controlling the regioselectivity of the bromination reaction.

-

Pathway B: Methylation of a Brominated Phenol. This route entails the synthesis of 6-Bromo-2,3-difluorophenol followed by methylation to yield the final product. This pathway offers potentially more straightforward control over the substitution pattern.

Caption: Retrosynthetic analysis of 1-Bromo-3,4-difluoro-2-methoxybenzene.

Pathway A: Electrophilic Bromination of 3,4-Difluoroanisole

This pathway is predicated on the selective bromination of 3,4-difluoroanisole. The methoxy group is a strong activating and ortho-, para-directing group in electrophilic aromatic substitution.[5] With the para-position blocked by a fluorine atom, substitution is directed to the ortho positions (C2 and C6). Due to steric hindrance from the adjacent methoxy and fluorine groups, the C6 position is electronically and sterically favored for electrophilic attack.

Step 1: Synthesis of 3,4-Difluoroanisole

The starting material, 3,4-difluoroanisole, can be readily prepared from the corresponding phenol via a Williamson ether synthesis.

Protocol: A detailed method for the synthesis of 3,4-difluoroanisole is outlined in patent CN105523904A.[6] In a representative procedure, 3,4-difluorophenol is dissolved in acetonitrile, followed by the addition of potassium carbonate as a base. Methyl iodide is then added dropwise, and the reaction mixture is stirred at room temperature overnight. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured into water, and the organic phase is extracted. The organic layer is then washed, dried, and purified by distillation to yield 3,4-difluoroanisole as a colorless liquid.[6]

Table 1: Reagents for the Synthesis of 3,4-Difluoroanisole

| Reagent | Molar Eq. | Purpose |

| 3,4-Difluorophenol | 1.0 | Starting Material |

| Potassium Carbonate | 1.5 - 2.0 | Base |

| Methyl Iodide | 1.2 - 1.5 | Methylating Agent |

| Acetonitrile | - | Solvent |

Step 2: Bromination of 3,4-Difluoroanisole

The use of a milder brominating agent, such as N-Bromosuccinimide (NBS), is recommended to prevent over-bromination and enhance regioselectivity.[7][8] The reaction is typically carried out in a non-polar solvent.

Mechanism Insight: The reaction proceeds via a classic electrophilic aromatic substitution mechanism.[9] The methoxy group's lone pair of electrons on the oxygen atom delocalizes into the benzene ring, increasing the electron density at the ortho and para positions, making the ring more susceptible to electrophilic attack.

Caption: Electrophilic bromination of 3,4-difluoroanisole.

Experimental Protocol:

-

To a solution of 3,4-difluoroanisole (1.0 eq.) in a suitable solvent such as dichloromethane or acetonitrile, add N-Bromosuccinimide (1.05 eq.).

-

The reaction mixture is stirred at room temperature and monitored by TLC or GC-MS.

-

Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 1-Bromo-3,4-difluoro-2-methoxybenzene.

Safety Note: N-Bromosuccinimide is harmful if swallowed and causes severe skin burns and eye damage.[10][11] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.

Pathway B: Methylation of 6-Bromo-2,3-difluorophenol

This alternative pathway involves the initial bromination of a phenol followed by methylation. This can be advantageous if the starting brominated phenol is readily available or if the bromination of the phenol is more selective than that of the anisole.

Step 1: Synthesis of 6-Bromo-2,3-difluorophenol

6-Bromo-2,3-difluorophenol (CAS No. 186590-23-8) is a known compound and can be synthesized from 2,3-difluorophenol.[4][12][13] The synthesis of 2,3-difluorophenol can be achieved through methods such as a Grignard-based approach starting from 2,3-difluorobromobenzene.[14]

Protocol for Bromination of 2,3-Difluorophenol: The selective monobromination of phenols can be achieved using NBS, often with a silica gel catalyst to improve selectivity.[8]

-

2,3-Difluorophenol (1.0 eq.) is dissolved in a chlorinated solvent.

-

NBS (1.0 eq.) and silica gel are added to the solution.

-

The mixture is stirred at room temperature until the starting material is consumed, as indicated by TLC.

-

The silica gel is removed by filtration, and the filtrate is washed with aqueous sodium thiosulfate and brine.

-

The organic layer is dried and concentrated to yield the crude 6-Bromo-2,3-difluorophenol, which can be purified by chromatography or recrystallization.

Step 2: Methylation of 6-Bromo-2,3-difluorophenol

The final step is the methylation of the brominated phenol, which can be accomplished using the same Williamson ether synthesis methodology as described in Pathway A, Step 1.

Experimental Protocol:

-

Dissolve 6-Bromo-2,3-difluorophenol (1.0 eq.) in acetonitrile or DMF.

-

Add potassium carbonate (1.5 eq.) to the solution.

-

Add methyl iodide (1.2 eq.) dropwise and stir the mixture at room temperature overnight.

-

Work-up the reaction as described in section 3.1 to isolate the final product, 1-Bromo-3,4-difluoro-2-methoxybenzene.

Table 2: Reagents for the Methylation of 6-Bromo-2,3-difluorophenol

| Reagent | Molar Eq. | Purpose |

| 6-Bromo-2,3-difluorophenol | 1.0 | Starting Material |

| Potassium Carbonate | 1.5 | Base |

| Methyl Iodide | 1.2 | Methylating Agent |

| Acetonitrile | - | Solvent |

Product Characterization

The identity and purity of the synthesized 1-Bromo-3,4-difluoro-2-methoxybenzene should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy group protons and signals in the aromatic region corresponding to the protons on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms, with characteristic C-F couplings.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (223.01 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observable in the mass spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H, C-O, C-F, and C-Br bonds, as well as aromatic C=C stretching vibrations.

Conclusion

This guide has detailed two viable and scientifically sound pathways for the synthesis of 1-Bromo-3,4-difluoro-2-methoxybenzene. Pathway A, involving the direct bromination of 3,4-difluoroanisole, offers a more convergent approach, while Pathway B, the methylation of 6-Bromo-2,3-difluorophenol, may provide better control over regioselectivity. The selection of the optimal route will be guided by the specific constraints and objectives of the research endeavor. The provided protocols, mechanistic insights, and safety considerations are intended to equip researchers with the necessary knowledge for the successful synthesis of this important chemical intermediate.

References

-

Quora. (2016, August 15). How is the bromination mechanism of anisole carried out? Retrieved from [Link]

-

Loba Chemie. (2016, May 12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS CAS-No. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Draw the mechanism (curved arrow formalism) of anisole's electrophilic aromatic substitution... Retrieved from [Link]

-

ChemScience. (2024, April 8). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

-

www .ec -undp. (n.d.). Bromination of Anisole: A Detailed Exploration. Retrieved from [Link]

-

pinn.ai. (n.d.). Bromination Of Anisole. Retrieved from [Link]

-

Liberty University. (n.d.). Optimizing a Lab-Friendly Radical Bromination Reaction. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 3,5-difluoroaniline.

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 1-bromo-3,5-difluorobenzene.

-

CRO SPLENDID LAB. (n.d.). 6-Bromo-2,3-difluorophenol. Retrieved from [Link]

-

ChemRxiv. (n.d.). Electrophilic Activation of Molecular Bromine Mediated by I(III). Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-2,3-difluorophenol. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 2,3-Difluorophenol: A Deep Dive into Key Methodologies. Retrieved from [Link]

-

SpringerLink. (n.d.). DNA methylation effects of halogenated and organophosphate-based flame retardants: a mini-review. Retrieved from [Link]

-

Scribd. (n.d.). HALOGEN ADDITION TO C=C BOND (Bromination of trans-stilbene) Conventional Procedure. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 1-bromo-3,5-difluorobenzene.

-

JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]

-

ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 3,4-difluoroanisole.

-

PubMed. (2025, September 15). Epigenome-wide association study of gestational exposure to organophosphate esters and replacement brominated flame retardants with newborn DNA methylation. Retrieved from [Link]

-

RSC Publishing. (2021, July 28). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Retrieved from [Link]

-

N-Bromosuccinimide-Silica Gel: A Selective Monobromination Reagent for Aromatic Amines and Phenols. (n.d.). Retrieved from [Link]

-

PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

-

MDPI. (2024, June 16). Switchable Site-Selective Benzanilide C(sp 2 )-H Bromination via Promoter Regulation. Retrieved from [Link]

-

NIH. (2025, July 4). DNA methylation and hydroxymethylation combined with transcriptional profiling identify key regulators of hyperoxia-induced bronchopulmonary dysplasia. Retrieved from [Link]

-

PubMed. (n.d.). Heterogeneous methylation of the O(6)-methylguanine-DNA methyltransferase promoter in immortalized IMR90 cell lines. Retrieved from [Link]

Sources

- 1. NP-MRD: 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154) [np-mrd.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. scribd.com [scribd.com]

- 4. 6-Bromo-2,3-difluorophenol 97% | CAS: 186590-23-8 | AChemBlock [achemblock.com]

- 5. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

- 6. CN105523904A - Method for preparing 3,4-difluoroanisole - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. jcsp.org.pk [jcsp.org.pk]

- 9. quora.com [quora.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. lobachemie.com [lobachemie.com]

- 12. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 13. 6-Bromo-2,3-difluorophenol | C6H3BrF2O | CID 17747846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

An In-depth Technical Guide to 1-Bromo-3,4-difluoro-2-methoxybenzene: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,4-difluoro-2-methoxybenzene is a halogenated aromatic compound that has emerged as a valuable building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom, two fluorine atoms, and a methoxy group on a benzene ring, imparts a distinct reactivity profile that makes it a versatile intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, analytical characterization, and its applications in the fields of medicinal chemistry and materials science, offering field-proven insights for researchers and drug development professionals. The strategic placement of its functional groups allows for selective transformations, making it a key component in the construction of novel pharmaceutical candidates and advanced materials.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-Bromo-3,4-difluoro-2-methoxybenzene is fundamental for its effective use in research and development. The following table summarizes its key characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrF₂O | [1], [2] |

| Molecular Weight | 223.01 g/mol | [1] |

| CAS Number | 888318-22-7 | [3], [4] |

| Appearance | White to light yellow crystalline powder or colorless liquid | [5], [4] |

| Melting Point | 41-45 °C | [5] |

| Boiling Point | 195.7 ± 35.0 °C (Predicted) | [6] |

| Density | 1.615 ± 0.06 g/cm³ (Predicted) | [6] |

| Purity | ≥97% | [5], [2] |

| Solubility | Soluble in common organic solvents such as toluene and dichloromethane. | [5] |

Synthesis Protocols

The synthesis of 1-Bromo-3,4-difluoro-2-methoxybenzene is typically achieved through the methylation of 6-bromo-2,3-difluorophenol. Two common and effective protocols are detailed below. The choice between sodium hydride and potassium carbonate as the base can be made based on laboratory safety protocols and reagent availability.

Protocol 1: Methylation using Sodium Hydride and Methyl Iodide

This method utilizes a strong base, sodium hydride, to deprotonate the phenol, followed by nucleophilic substitution with methyl iodide.

Experimental Workflow:

Caption: Workflow for the synthesis of 1-Bromo-3,4-difluoro-2-methoxybenzene using NaH.

Step-by-Step Methodology:

-

Suspend sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 6-bromo-2,3-difluorophenol (1.0 equivalent) in anhydrous DMF to the sodium hydride suspension.

-

Allow the reaction mixture to stir at 0 °C until the evolution of hydrogen gas ceases.

-

Slowly add methyl iodide (1.5 equivalents) to the reaction mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Upon completion of the reaction (monitored by TLC), carefully quench the reaction by the slow addition of brine.

-

Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Methylation using Potassium Carbonate and Methyl Iodide

This protocol employs a milder base, potassium carbonate, and is often preferred for its ease of handling.[4]

Experimental Workflow:

Caption: Workflow for the synthesis of 1-Bromo-3,4-difluoro-2-methoxybenzene using K₂CO₃.

Step-by-Step Methodology:

-

To a solution of 6-bromo-2,3-difluorophenol (1.0 equivalent) in dimethylformamide (DMF), add potassium carbonate (1.2 equivalents) and methyl iodide (1.2 equivalents).[4]

-

Heat the reaction mixture to 90 °C and stir for 4 hours.[4]

-

After cooling to room temperature, dilute the reaction mixture with water.[4]

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).[4]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

-

The resulting crude 1-bromo-3,4-difluoro-2-methoxybenzene can be used in the next step without further purification or can be purified by column chromatography.[4]

Analytical Characterization

Accurate characterization of 1-Bromo-3,4-difluoro-2-methoxybenzene is crucial for confirming its identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy group protons (O-CH₃) and multiplets for the aromatic protons. The chemical shift of the methoxy group is a characteristic feature.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached substituents (bromine, fluorine, and methoxy group). The carbon atoms attached to fluorine will exhibit C-F coupling.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. The gas chromatogram will show a single peak corresponding to 1-Bromo-3,4-difluoro-2-methoxybenzene, and the mass spectrum will provide information about its molecular weight and fragmentation pattern. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Applications in Drug Discovery and Materials Science

1-Bromo-3,4-difluoro-2-methoxybenzene serves as a key intermediate in the synthesis of a variety of target molecules with potential applications in pharmaceuticals and materials science. The bromine atom can be readily displaced or utilized in cross-coupling reactions, while the fluorine and methoxy groups can influence the electronic properties and metabolic stability of the final products.

Role as a Versatile Building Block

The presence of a bromine atom makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[7] These reactions are fundamental in the construction of complex molecular scaffolds found in many pharmaceutical agents and organic electronic materials.

Furthermore, the electron-withdrawing nature of the fluorine atoms can activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of nucleophiles at specific positions.

Applications in Medicinal Chemistry

The incorporation of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. 1-Bromo-3,4-difluoro-2-methoxybenzene provides a scaffold to introduce these beneficial fluorine atoms into a target molecule. Its derivatives are being explored in the development of new therapeutic agents.

Safety Information

It is essential to handle 1-Bromo-3,4-difluoro-2-methoxybenzene with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

1-Bromo-3,4-difluoro-2-methoxybenzene is a valuable and versatile building block for organic synthesis. Its well-defined physicochemical properties, coupled with reliable synthesis protocols, make it an accessible and important intermediate for researchers in both academia and industry. The strategic placement of its functional groups provides a platform for the development of novel compounds with potential applications in drug discovery and materials science. This guide provides a solid foundation of technical information to enable its effective and safe utilization in the laboratory.

References

-

Symphony Pharma. Building Blocks & Custom Synthesis Molecules. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Procuring Quality Synthesis Intermediates: A Focus on 1-Bromo-4-ethoxy-2,3-difluorobenzene. [Link]

Sources

- 1. 1-Bromo-3,4-difluoro-2-methoxybenzene | 888318-22-7 [sigmaaldrich.cn]

- 2. 1-Bromo-2,4-dimethoxybenzene(17715-69-4) 13C NMR spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032076) [hmdb.ca]

- 5. rsc.org [rsc.org]

- 6. Page loading... [wap.guidechem.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Analysis of 1-Bromo-3,4-difluoro-2-methoxybenzene

Foreword: The Rationale for Predictive Analysis in Modern Spectroscopy

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. While direct experimental data is the gold standard, there are frequent scenarios—such as with newly synthesized intermediates or rare reagents—where such data is not yet publicly available. In these instances, the ability to accurately predict spectral outcomes becomes a critical skill. This guide addresses the NMR spectral characteristics of 1-Bromo-3,4-difluoro-2-methoxybenzene, a polysubstituted aromatic compound. As experimental spectra for this specific molecule are not readily found in common databases, this document takes a predictive and methodological approach. We will first deduce the expected ¹H and ¹³C NMR spectra based on foundational principles and data from analogous structures. Subsequently, we will outline a rigorous, self-validating experimental workflow designed to acquire and confirm this data, providing the causality behind each step. This approach mirrors the real-world workflow of a research scientist: predict, acquire, and confirm.

Part 1: Theoretical Framework and Spectral Prediction

The structure of 1-Bromo-3,4-difluoro-2-methoxybenzene presents a fascinating case for NMR analysis. The interplay of a bulky, electron-withdrawing bromine atom, two strongly electronegative fluorine atoms, and an electron-donating methoxy group creates a unique electronic environment that dictates the chemical shifts and coupling patterns of the molecule's nuclei.

Predicting the ¹H NMR Spectrum

The molecule has two aromatic protons (H-5 and H-6) and a methoxy group (-OCH₃).

-

Methoxy Protons (-OCH₃): This group is attached to an aromatic ring, placing it in the typical range of 3.8-4.0 ppm. Due to free rotation and the absence of adjacent protons, this signal is expected to be a sharp singlet, integrating to 3H.

-

Aromatic Protons (H-5 and H-6): Predicting the shifts of these protons requires considering the additive effects of the four substituents. Unsubstituted benzene resonates at ~7.3 ppm.[1] The methoxy group is ortho, the bromine is meta, and the two fluorine atoms are para and meta, respectively, to H-6. Similarly, their relationships to H-5 can be mapped. However, the most significant influence on their appearance will be the complex spin-spin coupling.

-

Coupling Constants (J-values): The multiplicity of the aromatic signals will be governed by both proton-proton (H-H) and proton-fluorine (H-F) coupling.

-

³J_HH (ortho coupling): The coupling between H-5 and H-6 is expected to be in the range of 7-10 Hz, typical for ortho protons on a benzene ring.[2]

-

³J_HF (ortho coupling): H-5 is ortho to the fluorine at C-4. This coupling is typically strong, around 6-10 Hz.

-

⁴J_HF (meta coupling): H-6 is meta to the fluorine at C-4, and H-5 is meta to the fluorine at C-3. Meta H-F coupling is generally smaller, often in the range of 4-8 Hz.[3]

-

⁵J_HF (para coupling): H-6 is para to the fluorine at C-3. This coupling is usually the smallest, around 0-3 Hz, and may not always be resolved.

-

-

Predicted Multiplicity:

-

H-6: This proton will be split by H-5 (³J_HH), the fluorine at C-4 (⁴J_HF, meta), and the fluorine at C-3 (⁵J_HF, para). This will likely result in a complex multiplet, best described as a doublet of doublets, potentially with further fine splitting from the para fluorine coupling.

-

H-5: This proton is coupled to H-6 (³J_HH), the fluorine at C-4 (³J_HF, ortho), and the fluorine at C-3 (⁴J_HF, meta). This will also result in a complex multiplet, likely a doublet of doublet of doublets.

-

-

Predicting the ¹³C NMR Spectrum

The molecule has seven distinct carbon environments: six aromatic carbons and one methoxy carbon.

-

Methoxy Carbon (-OCH₃): This carbon typically appears in the 55-65 ppm range.

-

Aromatic Carbons (C1-C6): The chemical shifts of the aromatic carbons are heavily influenced by the attached substituents. The carbons directly bonded to the highly electronegative fluorine atoms (C-3, C-4) will be significantly downfield and will exhibit very large one-bond carbon-fluorine coupling (¹J_CF), typically in the range of 240-260 Hz.[4][5] The other carbons will show smaller two-bond (²J_CF) and three-bond (³J_CF) couplings, which are invaluable for definitive assignments.[6][7] The carbon attached to bromine (C-1) will appear more upfield than if it were attached to a proton, a phenomenon known as the "heavy atom effect."

The logical relationship for predicting these spectral features is outlined below.

Caption: Logical workflow for predicting ¹H and ¹³C NMR spectra.

Part 2: Predicted NMR Data Summary

Based on the principles outlined above, the following tables summarize the predicted ¹H and ¹³C NMR data for 1-Bromo-3,4-difluoro-2-methoxybenzene.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

|---|---|---|---|---|

| H-6 | 7.25 - 7.40 | ddd | ³J_HH ≈ 8.5, ⁴J_HF(meta) ≈ 5.0, ⁵J_HF(para) ≈ 2.0 | 1H |

| H-5 | 6.95 - 7.10 | ddd | ³J_HH ≈ 8.5, ³J_HF(ortho) ≈ 9.0, ⁴J_HF(meta) ≈ 6.0 | 1H |

| -OCH₃ | ~3.90 | s | - | 3H |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Assignment | Predicted δ (ppm) | Predicted Multiplicity (due to F) | Predicted Coupling Constants (J_CF, Hz) |

|---|---|---|---|

| C-4 | 150 - 155 | dd | ¹J_CF ≈ 250, ²J_CF ≈ 15 |

| C-3 | 145 - 150 | dd | ¹J_CF ≈ 245, ²J_CF ≈ 15 |

| C-2 | 140 - 145 | dd | ²J_CF ≈ 12, ³J_CF ≈ 5 |

| C-5 | 118 - 124 | dd | ²J_CF ≈ 20, ³J_CF ≈ 5 |

| C-6 | 115 - 120 | d | ⁴J_CF ≈ 3 |

| C-1 | 105 - 110 | t | ³J_CF ≈ 4, ⁴J_CF ≈ 4 |

| -OCH₃ | 60 - 65 | d | ⁴J_CF ≈ 3 |

Note: The labels 'dd' and 't' for ¹³C multiplicity refer to splitting by the two non-equivalent fluorine atoms.

The predicted coupling network is visualized below.

Caption: Predicted H-H and H-F spin-spin coupling network.

Part 3: Recommended Experimental Protocol for Data Acquisition

To obtain high-quality, unambiguous NMR data for 1-Bromo-3,4-difluoro-2-methoxybenzene, a systematic approach is required. This protocol is designed to be a self-validating system, where each step builds upon the last to ensure data integrity.

Sample Preparation

The quality of the NMR spectrum is critically dependent on proper sample preparation.[5]

-

Analyte Purity: Ensure the compound is of high purity (>95%), as impurities will complicate the spectrum.

-

Solvent Selection: Chloroform-d (CDCl₃) is an excellent first choice. It is a versatile solvent for many organic compounds and its residual proton peak at ~7.26 ppm typically does not interfere with the aromatic region of interest.[8]

-

Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is ideal.[7] For ¹³C NMR, a more concentrated sample of 20-50 mg may be required to obtain a good signal-to-noise ratio in a reasonable time.[7]

-

Procedure: a. Weigh the sample (e.g., 10 mg) into a clean, dry vial. b. Add 0.7 mL of CDCl₃. c. Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[6] d. Cap the NMR tube securely. Label it clearly.

NMR Instrument Setup & Experiments

The following sequence of experiments on a ≥400 MHz spectrometer is recommended for full structural elucidation.

-

¹H NMR (Proton):

-

Purpose: To determine the number of proton environments, their chemical shifts, integration (ratio), and H-H/H-F coupling patterns.

-

Key Parameters: Standard pulse sequence, sufficient number of scans (e.g., 16-32) for good signal-to-noise.

-

-

¹³C{¹H} NMR (Carbon, Proton-Decoupled):

-

Purpose: To identify the number of unique carbon environments and their chemical shifts. The proton decoupling simplifies the spectrum to singlets (which will still be split by fluorine).

-

Key Parameters: Requires more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. A wider spectral width is needed to capture the full range of aromatic carbons.

-

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer):

-

Purpose: To differentiate between CH, CH₂, and CH₃ carbons. In this spectrum, CH and CH₃ groups will appear as positive peaks, while CH₂ groups will be negative. Quaternary carbons (like C-1, C-2, C-3, C-4) will be absent. This experiment will confirm the -OCH₃ signal and the two -CH signals in the aromatic region.

-

-

¹⁹F NMR (Fluorine):

-

Purpose: To observe the fluorine signals directly. Given the two distinct fluorine environments, two signals are expected. Their coupling to each other and to the protons will provide complementary information to the ¹H spectrum.

-

-

2D COSY (Correlation Spectroscopy):

-

Purpose: To identify proton-proton (H-H) coupling networks. A cross-peak between the two aromatic signals will definitively confirm their ortho relationship (³J_HH coupling).

-

-

2D HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: To correlate protons directly to the carbons they are attached to (one-bond ¹J_CH coupling). This will unambiguously link the aromatic proton signals to their corresponding carbon signals and the methoxy protons to the methoxy carbon.

-

-

2D HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: To identify longer-range correlations between protons and carbons (typically over 2-4 bonds). This is the most powerful experiment for piecing together the molecular skeleton. Key expected correlations include:

-

Methoxy protons to C-2.

-

H-5 to C-1, C-3, and C-4.

-

H-6 to C-2 and C-4. These correlations, especially when combined with the known C-F coupling patterns, provide irrefutable proof of the substitution pattern.[9]

-

-

Caption: A comprehensive workflow from sample preparation to final structure confirmation.

References

-

D. Forgács and T. Gunda, "New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds," Royal Society of Chemistry, 2021. [Link]

-

J. Emsley, L. Phillips, and V. Wray, "Fluorine Coupling Constants," Progress in NMR Spectroscopy, Vol. 10, 1976. [Link]

-

M. Bernhard, A. J. Consylman, and A. H. Predecki, "Characterization of Six Bond Carbon-Fluorine Coupling in 4-Fluorochalcones," Journal of Undergraduate Chemistry Research, 2023. [Link]

-

S. Mohanty and P. Venkateswarlu, "Proton and fluorine NMR spectra of fluorobenzene," Molecular Physics, 1967. [Link]

-

Nanalysis Corp., "Guide: Preparing a Sample for NMR analysis – Part I," Nanalysis, 2024. [Link]

-

S. L. Manatt and M. T. Bowers, "NMR Fluorine-Fluorine Coupling Constants in Saturated Organic Compounds," Journal of the American Chemical Society, 1959. [Link]

-

ResearchGate, "Coupling of Protons with Fluorine Page," ResearchGate, 2007. [Link]

-

JoVE, "NMR Spectroscopy of Benzene Derivatives," Moodle, N.D. [Link]

-

Beilstein Journals, "Supplementary Information," Beilstein Journals, N.D. [Link]

-

YouTube, "Worked Example 4- 1D NMR Splitting Details," YouTube, 2020. [Link]

-

SpectraBase, "1-Bromo-4-(difluoromethoxy)benzene - Optional[19F NMR] - Chemical Shifts," SpectraBase, N.D. [Link]

-

Chemistry LibreTexts, "NMR in Lab- Solvent Impurities," Chemistry LibreTexts, 2022. [Link]

-

Sinfoo Biotech, "1-bromo-3,4-difluoro-2-methoxybenzene," Sinfoo Biotech, N.D. [Link]

-

P&M-Holding Group, "1-bromo-3,4-difluoro-2-methoxybenzene CAS:888318-22-7," P&M-Holding Group, N.D. [Link]

-

Royal Society of Chemistry, "New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds," Royal Society of Chemistry, 2021. [Link]

-

Chemistry LibreTexts, "¹H NMR Spectra and Interpretation (Part II)," Chemistry LibreTexts, 2021. [Link]

-

YouTube, "15.5c The Splitting or Multiplicity in Proton NMR," YouTube, 2018. [Link]

-

Royal Society of Chemistry, "Supplementary Information," The Royal Society of Chemistry, N.D. [Link]

Sources

- 1. 888318-22-7|1-Bromo-3,4-difluoro-2-methoxybenzene|BLD Pharm [bldpharm.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. sfu.ca [sfu.ca]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. westmont.edu [westmont.edu]

- 8. 1-Bromo-2,4-difluorobenzene(348-57-2) 13C NMR [m.chemicalbook.com]

- 9. youtube.com [youtube.com]

1-Bromo-3,4-difluoro-2-methoxybenzene IR spectroscopy analysis

An In-Depth Technical Guide to the Infrared Spectroscopy of 1-Bromo-3,4-difluoro-2-methoxybenzene

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 1-bromo-3,4-difluoro-2-methoxybenzene (CAS 888318-22-7), a polysubstituted aromatic compound of interest in pharmaceutical and agrochemical synthesis.[1][2] As a Senior Application Scientist, the objective of this document is not merely to list expected frequencies but to provide a foundational understanding of how the unique substitution pattern—a methoxy group, two fluorine atoms, and a bromine atom—collectively influences the vibrational modes of the benzene ring. This guide is intended for researchers, scientists, and drug development professionals who utilize IR spectroscopy for structural elucidation and quality control, offering field-proven insights into spectral interpretation for complex halogenated aryl ethers.

The Principles of IR Spectroscopy in Substituted Aromatics

Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups by measuring the absorption of infrared radiation by a molecule's vibrating bonds.[3][4] In aromatic compounds, the vibrational modes are complex and can be broadly categorized into several key regions. The positions of these absorption bands are highly sensitive to the nature and position of substituents on the ring.

The substituents on 1-bromo-3,4-difluoro-2-methoxybenzene exert significant electronic effects:

-

Methoxy (-OCH₃): A strong electron-donating group through resonance and weakly electron-withdrawing through induction.

-

Fluorine (-F): A highly electronegative atom, making it strongly electron-withdrawing through induction, yet also capable of weak resonance donation.

-

Bromine (-Br): Similar to fluorine, it is electron-withdrawing via induction and a weak resonance donor.

These competing electronic effects, combined with the mass of the halogen atoms, create a unique and diagnostic IR spectrum. This guide will deconstruct the spectrum region by region to provide a causal explanation for the expected absorption bands.

Molecular Structure and Vibrational Logic

The logical starting point for any spectral analysis is the molecule's structure. Understanding the interplay of its constituent parts is paramount to a trustworthy interpretation.

Caption: Molecular structure of 1-bromo-3,4-difluoro-2-methoxybenzene.

Predicted IR Absorption Bands and Vibrational Mode Analysis

The analysis of the IR spectrum is best approached by dividing it into the primary functional group and fingerprint regions.

The C-H Stretching Region (3100-2800 cm⁻¹)

This region provides clear evidence for both the aromatic and aliphatic components of the molecule.

-

Aromatic =C-H Stretching: The two hydrogens on the benzene ring will produce weak to medium absorption bands at frequencies slightly higher than 3000 cm⁻¹.[5][6][7] Expect peaks in the 3100-3030 cm⁻¹ range. The presence of these bands is a clear indicator of an aromatic ring.[8][9][10][11]

-

Aliphatic -C-H Stretching: The methyl group of the methoxy substituent gives rise to characteristic stretching vibrations at frequencies below 3000 cm⁻¹.[4][7] Specifically, look for strong bands in the 2960-2850 cm⁻¹ range, which are typical for the methyl C-H asymmetric and symmetric stretches. For anisole, a related compound, these peaks are observed around 2955 cm⁻¹.[12]

Aromatic Overtones and C=C Ring Stretching (2000-1400 cm⁻¹)

This region confirms the aromatic nature of the core structure and provides clues about the substitution pattern.

-

Overtone/Combination Bands: A series of weak but sharp bands is expected in the 2000-1665 cm⁻¹ region. The specific pattern of these overtones is highly characteristic of the benzene ring's substitution pattern.[6][11]

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring result in several absorption bands.[13] Typically, two prominent bands appear near 1600 cm⁻¹ and 1500-1450 cm⁻¹ .[4][6][9][11] The heavy substitution with electronegative halogens can influence the intensity and exact position of these peaks.

The Fingerprint Region I: C-O, C-F, and Bending Vibrations (1400-1000 cm⁻¹)

This region is often the most complex but also the most diagnostic for this molecule, containing strong, characteristic absorptions from the ether and fluoro-substituents.

-

Aryl-Alkyl Ether C-O Stretching: Aryl alkyl ethers like this one are characterized by two distinct and strong C-O stretching bands.[14][15][16][17]

-

An asymmetric C-O-C stretch is expected as a very strong band in the 1275-1230 cm⁻¹ range. This is due to the stretching of the Ar-O bond.

-

A symmetric C-O-C stretch should appear as a strong band in the 1050-1020 cm⁻¹ range, corresponding to the O-CH₃ bond vibration.

-

-

Aromatic C-F Stretching: The C-F stretching vibrations in fluorinated aromatic compounds produce very strong absorption bands.[18] These typically occur in the 1300-1100 cm⁻¹ range. Given the presence of two C-F bonds and their potential for vibrational coupling, multiple strong peaks are possible in this region. These absorptions will likely overlap significantly with the C-O stretching bands, leading to a complex but intense pattern.

The Fingerprint Region II: C-H Out-of-Plane Bending and C-Br Stretching (1000-500 cm⁻¹)

This low-wavenumber region provides definitive information on the substitution pattern and the presence of bromine.

-

C-H Out-of-Plane (OOP) Bending: The out-of-plane C-H "wagging" vibrations are highly sensitive to the number of adjacent hydrogen atoms on the ring.[6][19] For 1-bromo-3,4-difluoro-2-methoxybenzene, there are two adjacent hydrogens. This substitution pattern (1,2,3,4-tetrasubstituted) gives rise to a strong, characteristic absorption band in the 830-800 cm⁻¹ range.

-

C-Br Stretching: The stretching vibration of the carbon-bromine bond is found at low frequencies due to the high mass of the bromine atom. A medium to strong intensity band should be observed in the 690-515 cm⁻¹ range.[20][21]

Summary of Expected Vibrational Frequencies

The following table consolidates the predicted IR absorption bands for 1-bromo-3,4-difluoro-2-methoxybenzene, providing a quick reference for spectral analysis.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100-3030 | Medium-Weak | Aromatic =C-H Stretch |

| 2960-2850 | Strong | Aliphatic -C-H Stretch (of -OCH₃) |

| 2000-1665 | Weak | Aromatic Overtone/Combination Bands |

| ~1600 | Medium | Aromatic C=C Ring Stretch |

| 1500-1450 | Medium-Strong | Aromatic C=C Ring Stretch |

| 1275-1230 | Very Strong | Asymmetric Ar-O-C Stretch |

| 1300-1100 | Very Strong | Aromatic C-F Stretch (multiple bands likely) |

| 1050-1020 | Strong | Symmetric Ar-O-C Stretch |

| 830-800 | Strong | C-H Out-of-Plane Bending (2 adjacent H's) |

| 690-515 | Medium-Strong | C-Br Stretch |

Experimental Protocol: Acquiring the IR Spectrum

To ensure a high-quality and reproducible spectrum, the following protocol is recommended. The compound's physical state is reported as both a solid and a liquid, so methods for both are provided.[1]

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer Spectral Range: 4000-400 cm⁻¹ Resolution: 4 cm⁻¹ Scans: 32-64 scans (for good signal-to-noise ratio)

Method A: Neat Liquid Analysis (if sample is liquid at RT)

-

Background Scan: Ensure the ATR crystal (e.g., diamond or germanium) or salt plates (NaCl or KBr) are clean. Run a background spectrum of the empty accessory.

-

Sample Application: Apply a single drop of 1-bromo-3,4-difluoro-2-methoxybenzene directly onto the ATR crystal or create a thin liquid film between two salt plates.

-

Sample Scan: Acquire the sample spectrum.

-

Cleaning: Thoroughly clean the ATR crystal or salt plates with an appropriate solvent (e.g., isopropanol or acetone) and allow it to dry completely.

Method B: KBr Pellet (if sample is solid at RT)

-

Sample Preparation: Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopy-grade KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Background Scan: Place the empty pellet holder in the spectrometer and run a background scan.

-

Sample Scan: Place the KBr pellet in the holder and acquire the sample spectrum.

Caption: Experimental workflow for acquiring the IR spectrum.

Conclusion

The infrared spectrum of 1-bromo-3,4-difluoro-2-methoxybenzene is rich with information. The key identifying features are the combination of aromatic and aliphatic C-H stretches around 3000 cm⁻¹, a highly complex and intense series of overlapping bands between 1350 and 1000 cm⁻¹ due to C-O and C-F stretching, a strong C-H out-of-plane bending band near 815 cm⁻¹ confirming the substitution pattern, and a C-Br stretch below 700 cm⁻¹. By understanding the contributions of each substituent, researchers can confidently use IR spectroscopy to verify the structure and purity of this important synthetic intermediate.

References

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- International Journal of Engineering Research & Management Technology. (2024). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Study.

- Katon, J. E., Miller, J. T., & Bentley, F. F. (1967). Vibrational Spectra of Benzene Derivatives. II. Frequency Assignments in the CsBr Region. Applied Spectroscopy.

- University of Calgary. (n.d.). Benzene and its derivatives.

- ResearchGate. (n.d.). FT-IR spectra of control and treated anisole.

- University of Colorado Boulder. (n.d.). IR Chart.

- Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups.

- Bartleby. (n.d.). IR Spectrum Of Anisole.

- ResearchGate. (n.d.). Linear IR absorbance spectra of the CC mode of anisole.

- Pearson. (n.d.). The IR spectrum for anisole contains two C―O stretching bands in....

- Quimica Organica. (n.d.). IR spectrum: Ethers.

- Young, C. W., DuVall, R. B., & Wright, N. (1951). Characterization of Benzene Ring Substitution by Infrared Spectra. Analytical Chemistry.

- Chemistry LibreTexts. (2024). Spectroscopy of Ethers.

- Smith, B. C. (2017). The C-O Bond, Part III: Ethers By a Knockout. Spectroscopy Online.

- OpenStax. (n.d.). Spectroscopy of Ethers.

- ChemicalBook. (n.d.). Anisole(100-66-3) IR1.

- OpenStax. (2023). Spectroscopy of Aromatic Compounds.

- OpenOChem Learn. (n.d.). Characteristic IR Absorptions.

- Organic Chemistry I. (n.d.). IR Spectrum and Characteristic Absorption Bands.

- Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds.

- UCLA. (n.d.). IR Spectroscopy Tutorial: Aromatics.

- YouTube. (2021). Lec15 - IR Spectra of Aromatic Compounds.

- Chemistry LibreTexts. (2021). IR Spectrum and Characteristic Absorption Bands.

- ResearchGate. (n.d.). Fluorinated Aromatic Compounds.

- ResearchGate. (n.d.). FTIR spectra for aliphatic and aromatic bromine-based polyols.

- Chemistry LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups.

- Guidechem. (n.d.). 1-bromo-3,4-difluoro-2-methoxybenzene 888318-22-7.

- OpenStax. (n.d.). Spectroscopy of Aromatic Compounds.

- Sigma-Aldrich. (n.d.). 1-Bromo-3,4-difluoro-2-methoxybenzene.

- Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online.

- Sinfoo Biotech. (n.d.). 1-bromo-3,4-difluoro-2-methoxybenzene.

- ChemScene. (n.d.). Benzene, 1-bromo-3,4-difluoro-2-methoxy-.

- Smolecule. (2023). Buy 1-Bromo-3,4-difluoro-2-methoxybenzene.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Buy 1-Bromo-3,4-difluoro-2-methoxybenzene | 888318-22-7 [smolecule.com]

- 3. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. IR spectrum: Ethers [quimicaorganica.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. researchgate.net [researchgate.net]

- 19. academics.nat.tum.de [academics.nat.tum.de]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. spectroscopyonline.com [spectroscopyonline.com]

1-Bromo-3,4-difluoro-2-methoxybenzene mass spectrometry fragmentation

An In-depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 1-Bromo-3,4-difluoro-2-methoxybenzene

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways for 1-Bromo-3,4-difluoro-2-methoxybenzene (CAS 888318-22-7). As a polysubstituted aromatic compound, its fragmentation is governed by the interplay between the methoxy, bromo, and fluoro functional groups, leading to a characteristic mass spectrum. This document, intended for researchers and drug development professionals, offers insights into the structural elucidation of this and similar molecules by detailing the causal mechanisms behind the formation of key fragment ions. The guide includes a standardized experimental protocol for data acquisition, visual diagrams of the fragmentation cascade, and a summary of expected ions, all grounded in established mass spectrometry principles.

Introduction: The Structural Context

1-Bromo-3,4-difluoro-2-methoxybenzene is an aromatic compound featuring competing and directing functional groups that significantly influence its behavior under electron ionization. The molecular weight of its most abundant isotopic form (C₇H₅⁷⁹BrF₂O) is 223.01 g/mol .[1][2][3] Understanding its fragmentation pattern is crucial for its unambiguous identification in complex matrices and for the structural confirmation of related synthetic products.

The primary factors governing its fragmentation are:

-

The Methoxy Group (-OCH₃): The oxygen atom's lone pair of electrons makes it a prime site for initial ionization. Fragmentation is often initiated by cleavage of the methyl group.[4][5]

-

The Bromo Substituent (-Br): The C-Br bond is relatively weak and prone to cleavage, leading to the loss of a bromine radical. The near-equal abundance of ⁷⁹Br and ⁸¹Br isotopes provides a distinct M/M+2 isotopic signature for any bromine-containing fragment.[6]

-

The Fluoro Substituents (-F): C-F bonds are strong, and the loss of a fluorine radical is less common than the loss of bromine. However, the electronegative fluorine atoms influence the stability of the aromatic ring and adjacent ions.

-

The Aromatic Ring: The stable benzene core gives rise to a prominent molecular ion and can lead to characteristic fragments like the benzyne radical cation.[7]

Predicted Fragmentation Pathways under Electron Ionization (EI)

Upon entering the ion source of a mass spectrometer and being bombarded by high-energy electrons (typically 70 eV), 1-Bromo-3,4-difluoro-2-methoxybenzene will form an energetically unstable molecular ion (M⁺•).[8][9] This ion will then undergo a series of predictable fragmentation reactions to yield more stable fragment ions.

Formation of the Molecular Ion

The initial ionization event produces the molecular ion radical cation, [C₇H₅BrF₂O]⁺•. Due to the natural isotopic abundance of bromine (⁵⁰.⁵⁴% ⁷⁹Br and ⁴⁹.⁴⁶% ⁸¹Br), the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 222 and m/z 224 (values rounded to the nearest integer for clarity).[6]

Primary Fragmentation Routes

The molecular ion will primarily fragment via two competitive pathways initiated at the most labile bonds: the loss of the methyl radical from the methoxy group and the cleavage of the carbon-bromine bond.

-

Pathway A: Loss of a Methyl Radical (•CH₃) This is a classic fragmentation pattern for anisoles (methoxybenzenes).[4] The charge is often localized on the oxygen atom, prompting a homolytic cleavage of the O-CH₃ bond. This results in the formation of a highly stable, resonance-delocalized phenoxy-type cation at m/z 207/209 . This is often a very prominent peak in the spectrum.

[C₇H₅BrF₂O]⁺• → [C₆H₂BrF₂O]⁺ + •CH₃

-

Pathway B: Loss of a Bromine Radical (•Br) The C-Br bond is weaker than the C-F and C-O bonds, making its cleavage a favorable process.[10] This charge site-initiated fragmentation results in the loss of a bromine radical (•⁷⁹Br or •⁸¹Br), leading to a fragment ion at m/z 143 .

[C₇H₅BrF₂O]⁺• → [C₇H₅F₂O]⁺ + •Br

Secondary and Tertiary Fragmentation

The primary fragment ions can undergo further dissociation to produce smaller, characteristic ions.

-

Decarbonylation of the [M-CH₃]⁺ Ion: The ion at m/z 207/209 can lose a neutral molecule of carbon monoxide (CO), a common subsequent fragmentation for phenolic ions.[7] This leads to the formation of a bromodifluorocyclopentadienyl cation at m/z 179/181 .

[C₆H₂BrF₂O]⁺ → [C₅H₂BrF₂]⁺ + CO

-

Formation of a Benzyne Radical Cation: The loss of multiple substituents can lead to the formation of highly reactive intermediates. For disubstituted aromatic rings, the formation of a benzyne radical cation is a recognized pathway.[6][11] The fragment at m/z 143 ([C₇H₅F₂O]⁺) could lose a formyl radical (•CHO) or CO and a hydrogen radical to yield ions, but a more direct route to a benzyne-type ion involves the ion at m/z 155/157 (from loss of CO and F from the molecular ion, a less direct but possible route) losing Br, or other complex rearrangements. A peak at m/z 76 , corresponding to the benzyne radical cation [C₆H₄]⁺•, is often observed in the mass spectra of disubstituted benzenes and would be an expected, albeit likely low-intensity, fragment here.[6]

The proposed fragmentation cascade is visualized in the diagram below.

Caption: Predicted EI fragmentation pathways for 1-Bromo-3,4-difluoro-2-methoxybenzene.

Summary of Predicted Mass Spectrometry Data

The following table summarizes the key ions expected in the electron ionization mass spectrum of 1-Bromo-3,4-difluoro-2-methoxybenzene. The m/z values are based on the ⁷⁹Br isotope for bromine-containing fragments.

| m/z (based on ⁷⁹Br) | Proposed Ion Structure/Formula | Fragmentation Step | Notes |

| 222 / 224 | [C₇H₅BrF₂O]⁺• | Molecular Ion (M⁺•) | Characteristic 1:1 isotopic pattern for bromine confirms its presence. |

| 207 / 209 | [C₆H₂BrF₂O]⁺ | Loss of •CH₃ from M⁺• | A very common and often abundant fragment for anisole derivatives.[4] |

| 179 / 181 | [C₅H₂BrF₂]⁺ | Loss of CO from [M-CH₃]⁺ | Subsequent loss from the primary fragment; confirms the methoxy origin. |

| 143 | [C₇H₅F₂O]⁺ | Loss of •Br from M⁺• | Indicates cleavage of the C-Br bond, a favorable pathway for bromoarenes.[10] |

| 76 | [C₆H₄]⁺• | Rearrangement/loss from fragments | A diagnostic peak for some disubstituted benzene compounds, indicating a benzyne-type ion.[6] |

Experimental Protocol: Acquiring the Mass Spectrum

This section outlines a standardized protocol for acquiring an EI mass spectrum for a semi-volatile organic compound like 1-Bromo-3,4-difluoro-2-methoxybenzene using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

-

Solution Preparation: Dissolve approximately 1 mg of pure 1-Bromo-3,4-difluoro-2-methoxybenzene in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Dilution: Perform a serial dilution to a final concentration of 1-10 µg/mL to avoid detector saturation.

-

Vial Transfer: Transfer the final solution to a 2 mL autosampler vial with a septum cap.

GC-MS Instrumentation and Parameters

-

Inlet System: Split/Splitless injector.

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 20:1 (can be adjusted based on sample concentration)

-

-

Gas Chromatograph:

-

Column: Standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-